Etrimfos

Description

This compound is an organic thiophosphate.

Properties

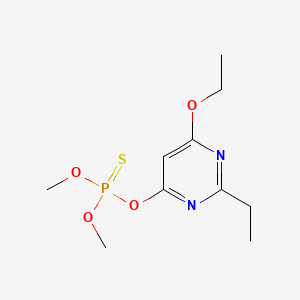

IUPAC Name |

(6-ethoxy-2-ethylpyrimidin-4-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O4PS/c1-5-8-11-9(15-6-2)7-10(12-8)16-17(18,13-3)14-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIWFCGDPUIBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=N1)OP(=S)(OC)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041964 | |

| Record name | Etrimfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index], Liquid | |

| Record name | Etrimfos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Etrimfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Miscible with ethyl acetate and ether., Solubility (23 °C): 40 mg/l water; completely miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, hexane, methanol, xylene., 0.04 mg/mL at 23 °C | |

| Record name | ETRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Etrimfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.195 at 20 °C | |

| Record name | ETRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00008 [mmHg], VP: 8.6 mPa (20 °C), 6.5x10-5 mm Hg at 20 °C | |

| Record name | Etrimfos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5266 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil | |

CAS No. |

38260-54-7 | |

| Record name | Etrimfos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38260-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etrimfos [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038260547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etrimfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-6-ethoxy-2-ethylpyrimidin-4-yl O,O-dimethylphosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETRIMFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHX5LWR4ME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Etrimfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-3.35 °C | |

| Record name | ETRIMFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Etrimfos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing Process of Etrimfos

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and manufacturing process of Etrimfos, an organophosphate insecticide. The document outlines the multi-step chemical synthesis, including the preparation of key intermediates: the pyrimidine core and the phosphorylating agent. Experimental protocols, quantitative data, and process diagrams are presented to offer a comprehensive understanding for researchers and professionals in the field of agrochemical development.

Introduction

This compound, with the chemical name O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl phosphorothioate, is a non-systemic organophosphate insecticide and acaricide. It is effective against a broad spectrum of pests in various agricultural and horticultural settings. Understanding its synthesis and manufacturing process is crucial for process optimization, quality control, and the development of related compounds. This guide details the primary synthetic pathways, including the preparation of the essential pyrimidine and organophosphate precursors, and their final condensation to yield this compound.

Synthesis of Key Intermediates

The synthesis of this compound is a convergent process that involves the preparation of two key intermediates: a substituted pyrimidine ring and a phosphorylating agent. These intermediates are then reacted to form the final product.

Synthesis of the Pyrimidine Precursor: 2-Ethoxy-4,6-dihydroxypyrimidine

A crucial precursor to the final pyrimidine moiety in this compound is 2-ethoxy-4,6-dihydroxypyrimidine. Its synthesis is typically achieved through the condensation of an O-ethylisourea salt with a dialkyl malonate.

Experimental Protocol:

The synthesis of 2-ethoxy-4,6-dihydroxypyrimidine can be carried out by reacting a salt of O-ethylisourea with a dialkyl malonate, such as dimethyl malonate or diethyl malonate, in the presence of a base.[1][2]

-

Reaction Scheme:

-

O-ethylisourea salt + Dialkyl malonate → 2-Ethoxy-4,6-dihydroxypyrimidine

-

-

Reaction Conditions:

A Chinese patent describes a method starting from urea and diethyl sulfate to produce an O-ethylisourea intermediate, which is then cyclized with diethyl malonate. This process reports a yield of 88.7% with a purity of 99.4% for the 2-ethoxy-4,6-dihydroxypyrimidine product.

Note: The direct synthesis of the required 2-ethyl-4-hydroxy-6-ethoxypyrimidine is not extensively detailed in publicly available literature. It is hypothesized that this could be achieved through the use of a 2-ethyl substituted precursor in the initial pyrimidine synthesis or through subsequent modification of the 2-ethoxy-4,6-dihydroxypyrimidine ring.

Synthesis of the Phosphorylating Agent: O,O-Dimethyl Phosphorochloridothioate

The second key intermediate is O,O-dimethyl phosphorochloridothioate. Its synthesis is a multi-step process starting from phosphorus trichloride.

Experimental Protocol:

A patented process outlines a three-step synthesis to produce O,O-dimethyl phosphorochloridothioate with high yield and purity.[3]

-

Step 1: Synthesis of Thiophosphoryl Chloride (PSCl₃)

-

Reactants: Phosphorus trichloride (PCl₃) and sulfur.

-

Reaction: PCl₃ + S → PSCl₃

-

-

Step 2: Synthesis of O-Methyl Phosphorodichloridothioate

-

Reactants: Thiophosphoryl chloride (PSCl₃) and methanol.

-

Reaction: PSCl₃ + CH₃OH → CH₃OP(S)Cl₂ + HCl

-

-

Step 3: Synthesis of O,O-Dimethyl Phosphorochloridothioate

-

Reactants: O-Methyl phosphorodichloridothioate and methyl lye (a solution of sodium hydroxide in methanol).

-

Reaction: CH₃OP(S)Cl₂ + CH₃ONa → (CH₃O)₂P(S)Cl + NaCl

-

Quantitative Data:

| Step | Reactants | Product | Yield | Purity |

| 1. Thiophosphorylation | Phosphorus trichloride, Sulfur | Thiophosphoryl Chloride | - | - |

| 2. Methoxylation (Monoester) | Thiophosphoryl Chloride, Methanol | O-Methyl Phosphorodichloridothioate | - | - |

| 3. Methoxylation (Diester) | O-Methyl Phosphorodichloridothioate, Methyl lye | O,O-Dimethyl Phosphorochloridothioate | 85-88% | 94-95% |

Final Synthesis of this compound

The final step in the manufacturing of this compound involves the reaction of the pyrimidine precursor, 2-ethyl-4-hydroxy-6-ethoxypyrimidine, with the phosphorylating agent, O,O-dimethyl phosphorochloridothioate.

Reaction Scheme:

Caption: Final condensation step in this compound synthesis.

Experimental Protocol:

While specific industrial protocols are proprietary, the general method involves the condensation of the hydroxypyrimidine with the chlorothiophosphate in the presence of a base to neutralize the hydrogen chloride byproduct.

-

Reactants: 2-ethyl-4-hydroxy-6-ethoxypyrimidine and O,O-dimethyl phosphorochloridothioate.

-

Base: An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), is typically used.

-

Solvent: An inert organic solvent is used to facilitate the reaction.

Manufacturing Process Overview

The industrial manufacturing of this compound involves a series of unit operations designed for large-scale production, ensuring product quality and process safety.

Caption: Industrial manufacturing workflow for this compound.

The process involves:

-

Synthesis of Intermediates: Separate production lines for the pyrimidine precursor and the phosphorylating agent.

-

Condensation: The two intermediates are reacted in a suitable reactor under controlled conditions.

-

Purification: The crude this compound is purified to remove unreacted starting materials, byproducts, and solvents.

-

Formulation: The purified active ingredient is formulated into various commercial products, such as emulsifiable concentrates, granules, or dusts.

Conclusion

The synthesis of this compound is a well-established process in the agrochemical industry, relying on the convergent synthesis of a substituted pyrimidine and an organothiophosphate intermediate. While the general principles are understood, specific details of the industrial manufacturing process, particularly the synthesis of the 2-ethyl-4-hydroxy-6-ethoxypyrimidine precursor and the final condensation step, remain proprietary. This guide provides a comprehensive overview based on available scientific and patent literature, offering a valuable resource for researchers and professionals in the field. Further research into optimizing the synthesis of the key pyrimidine intermediate could lead to more efficient and sustainable manufacturing processes for this compound and related compounds.

References

- 1. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 2. EP3823975A1 - Process for preparation of o, o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 3. PROCESS FOR PREPARATION OF THIOPHOSPHORYL CHLORIDE AND ACEPHATE | TREA [trea.com]

Etrimfos: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrimfos is an organophosphate insecticide recognized for its contact and stomach action against a range of chewing and sucking insects.[1] As a non-systemic pesticide, it has been utilized in agriculture to protect crops such as top fruit, citrus, vegetables, and cereals.[1] This technical guide provides an in-depth examination of the chemical structure, physicochemical properties, mechanism of action, metabolism, and toxicological profile of this compound. Detailed experimental protocols for its analysis are also presented, alongside visualizations of key pathways and workflows to facilitate a comprehensive understanding for research and development professionals.

Chemical Identity and Structure

This compound is chemically identified as O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl phosphorothioate.[2]

-

IUPAC Name: O-6-ethoxy-2-ethyl-pyrimidin-4-yl O,O-dimethyl phosphorothioate[2]

-

CAS Name: O-(6-Ethoxy-2-ethyl-4-pyrimidinyl)phosphorothioic acid O,O-dimethyl ester[3]

-

CAS Number: 38260-54-7[1]

-

Molecular Formula: C₁₀H₁₇N₂O₄PS[4]

-

Molecular Weight: 292.29 g/mol [4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless oil with a slight, characteristic odor.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Colorless oil | [2] |

| Odor | Slight, characteristic of thionophosphoric acid derivatives | [2] |

| Melting Point | -3.35°C | [2] |

| Specific Gravity | 1.195 at 20°C | [2] |

| Vapor Pressure | 6.5 x 10⁻⁵ mm Hg at 20°C | [3] |

| Refractive Index | nD²⁰ 1.5068 | [2] |

| Water Solubility | 40 mg/L at 23-24°C | [3] |

| Solvent Miscibility | Completely miscible with acetone, ethanol, diethyl ether, chloroform, dimethyl sulfoxide, ethyl acetate, hexane, and kerosene. | [2] |

| Stability (Hydrolysis Half-life at 25°C) | 0.4 days at pH 3, 16 days at pH 6, 14 days at pH 9 | [6] |

Mechanism of Action: Cholinesterase Inhibition

As an organophosphate insecticide, the primary mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is critical for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine.

Caption: Mechanism of this compound via acetylcholinesterase inhibition.

By inhibiting AChE, this compound leads to an accumulation of acetylcholine at the synaptic cleft. This results in the overstimulation of cholinergic pathways, leading to neurotoxicity and ultimately the death of the target insect.[1]

Metabolism

The metabolism of this compound proceeds through several key pathways, primarily involving glutathione-transferases and mixed-function oxidases.[2] The degradation pathways are generally similar in plants, animals, and soils, with hydrolysis of the phosphorothioate ester being a significant route.[2]

Metabolic Pathway Overview

Caption: Metabolic degradation pathway of this compound.

In rats, this compound is rapidly absorbed and metabolized, with the majority of radioactivity from labeled doses being excreted in the urine within 96 hours.[2] The primary metabolites identified are desmethyl-etrimfos and 6-ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP).[2] In soil, this compound has a half-life of approximately 3 to 8 days, degrading to EEHP, EDHP, and eventually carbon dioxide.[2]

Toxicological Profile

This compound is classified as moderately toxic to humans if ingested.[1] The toxic effects are characteristic of cholinesterase inhibitors.[2]

| Toxicity Metric | Species | Value | Reference |

| Oral LD₅₀ | Male Rats | 1800 mg/kg | [3] |

| Oral LD₅₀ | Mice | 437 mg/kg | [3] |

| LC₅₀ (96 hr) | Carp | 13.3 mg/L | [3] |

| No-Effect Level (Cholinesterase Activity) | Rat | 6 mg/kg in diet (equivalent to 0.3 mg/kg bw/day) | [2] |

Studies have shown that this compound is not mutagenic in the Ames test, rat metaphase analysis, or hamster bone marrow micronuclei count.[2] It also did not induce a delayed neurotoxic response in hens.[2]

Environmental Fate

This compound is not considered persistent in soil environments.[1] Its mobility in soil is considered low to moderate.[5] The degradation of organophosphate pesticides like this compound is influenced by factors such as microbial composition, pH, and temperature.[7] In aqueous solutions, its stability is pH-dependent, with faster degradation occurring in more acidic conditions.[6]

Experimental Protocols

Residue Analysis in Agricultural Products

A common method for the determination of this compound residues in crops involves gas chromatography.

Objective: To quantify the concentration of this compound, its oxygen analogue (EPO), and its main metabolite (EEHP) in plant material.

Methodology:

-

Extraction: Residues are extracted from the sample matrix using acetone.[2]

-

Partitioning: The extract is then subjected to a liquid-liquid partitioning step between water and methylene dichloride for initial cleanup.[2]

-

Column Chromatography: For the specific determination of this compound, the methylene dichloride solution undergoes further cleanup using a silica gel column.[2]

-

Detection: The final determination is performed by gas chromatography (GC) equipped with a flame photometric detector (FPD) operating in phosphorus mode.[2]

Caption: Workflow for this compound residue analysis.

Metabolism Study in Rats (General Protocol)

Objective: To investigate the absorption, distribution, metabolism, and excretion of this compound.

Methodology:

-

Dosing: A single oral dose of radiolabeled this compound (e.g., ¹⁴C-labeled) is administered to rats.[2]

-

Sample Collection: Urine, feces, and bile are collected at specified time intervals (e.g., up to 96 hours post-dosing).[2] Tissues may also be collected at the end of the study.

-

Radioactivity Measurement: The total radioactivity in the collected samples is measured to determine the extent of absorption and excretion.

-

Metabolite Profiling: Samples are processed and analyzed using chromatographic techniques (e.g., HPLC) coupled with radiometric detection to separate and identify metabolites.

-

Structural Elucidation: The chemical structures of the identified metabolites are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound is an organophosphate insecticide with a well-defined chemical structure and a clear mechanism of action centered on the inhibition of acetylcholinesterase. Its physicochemical properties, metabolic pathways, and toxicological profile have been established through various studies. The provided analytical methods offer a robust framework for its detection and quantification in environmental and biological matrices. This comprehensive technical guide serves as a valuable resource for professionals engaged in the research and development of pesticides and related chemical compounds.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. 517. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 3. This compound [drugfuture.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | C10H17N2O4PS | CID 37995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 38260-54-7 [chemicalbook.com]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

Etrimfos and Acetylcholinesterase: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Etrimfos and Acetylcholinesterase

This compound is a non-systemic organothiophosphate insecticide and acaricide with contact and stomach action.[1] Like other organophosphates, its primary mode of action is the disruption of the nervous system by inhibiting acetylcholinesterase (AChE).[1]

AChE is a serine hydrolase that plays a crucial role in neurotransmission by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors, which can lead to paralysis and death in insects and toxic effects in other organisms.[1]

The Core Mechanism: Irreversible Inhibition of Acetylcholinesterase

The inhibitory action of this compound on acetylcholinesterase is a multi-step process that results in a stable, covalent modification of the enzyme, rendering it inactive. This process is characteristic of organophosphate insecticides.

The Active Site of Acetylcholinesterase

The active site of AChE contains a catalytic triad of three amino acids: serine (Ser), histidine (His), and glutamate (Glu). The serine hydroxyl group is particularly important as it acts as the primary nucleophile in the hydrolysis of acetylcholine.

The Phosphorylation Process

The mechanism of AChE inhibition by this compound involves the following key steps:

-

Initial Binding: this compound, the organophosphate inhibitor (often denoted as P-X, where P is the phosphoryl group and X is the leaving group), initially binds to the active site of AChE.

-

Nucleophilic Attack: The hydroxyl group of the active site serine residue performs a nucleophilic attack on the phosphorus atom of this compound.

-

Phosphorylation: This attack leads to the formation of a covalent bond between the serine residue and the phosphoryl group of this compound, and the concurrent displacement of the leaving group (in the case of this compound, the 6-ethoxy-2-ethyl-4-pyrimidinyl group).

-

Formation of a Stable Adduct: The result is a phosphorylated and catalytically inactive enzyme.

This phosphorylated enzyme is extremely stable, and its hydrolysis to regenerate the active enzyme is a very slow process, on the order of days. This is why the inhibition is often referred to as "irreversible."

"Aging" of the Inhibited Enzyme

The phosphorylated AChE can undergo a further, time-dependent dealkylation process known as "aging." This process involves the cleavage of an alkyl group from the phosphorus atom of the inhibitor. Aging results in a more stable, negatively charged phosphonyl-enzyme complex that is resistant to reactivation by nucleophilic agents like oximes, which are the standard antidotes for organophosphate poisoning.

Quantitative Analysis of Acetylcholinesterase Inhibition by this compound

A thorough search of scientific literature did not yield specific quantitative kinetic data (e.g., IC50, Ki, kd, k2) for the inhibition of acetylcholinesterase by this compound. Such data is crucial for a complete understanding of the potency and kinetics of inhibition. The following table outlines the typical parameters used to quantify enzyme inhibition and serves as a template for future studies on this compound.

| Kinetic Parameter | Description | Typical Units | Significance for this compound (Hypothetical) |

| IC50 | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | Molar (e.g., µM, nM) | A lower IC50 value would indicate higher inhibitory potency of this compound. |

| Ki | The inhibition constant; represents the affinity of the inhibitor for the enzyme. | Molar (e.g., µM, nM) | A smaller Ki value would signify a tighter binding of this compound to acetylcholinesterase. |

| kd | The dissociation constant; the ratio of the 'off-rate' to the 'on-rate' for the inhibitor-enzyme complex. | Molar (e.g., µM, nM) | A lower kd would indicate a more stable this compound-AChE complex. |

| k2 | The second-order rate constant for the phosphorylation of the enzyme by the inhibitor. | M⁻¹min⁻¹ | A higher k2 value would imply a faster rate of phosphorylation of AChE by this compound. |

Experimental Protocols

The following is a detailed protocol for a key experiment used to determine the kinetics of acetylcholinesterase inhibition, which can be adapted for studying this compound.

The Ellman Assay for Acetylcholinesterase Activity

The Ellman assay is a widely used, simple, and robust colorimetric method for measuring acetylcholinesterase activity.

Principle:

This assay uses acetylthiocholine (ATCh) as a substrate for AChE. The hydrolysis of ATCh by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, also known as Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color production is directly proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (from a suitable source, e.g., electric eel, human erythrocytes)

-

This compound (or other inhibitor) of known concentration

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in phosphate buffer.

-

Prepare a stock solution of ATCh in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

-

Assay Setup (in a 96-well microplate):

-

Blank: Add buffer, DTNB, and the solvent used for the inhibitor.

-

Control (Uninhibited Enzyme): Add buffer, DTNB, and AChE.

-

Inhibitor Wells: Add buffer, DTNB, AChE, and varying concentrations of this compound.

-

-

Pre-incubation:

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add ATCh solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each this compound concentration relative to the control (uninhibited enzyme).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Further kinetic parameters (Ki, k2) can be determined by performing the assay with varying substrate and inhibitor concentrations and fitting the data to appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

References

Etrimfos Degradation: A Technical Guide to Pathways and Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrimfos is an organophosphate insecticide that has been utilized in agriculture to control a variety of pests. Understanding its environmental fate, particularly its degradation pathways and the formation of metabolites, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the degradation of this compound through various environmental processes, including hydrolysis, photolysis, and microbial degradation. The document details the primary metabolites formed, summarizes available quantitative data on degradation kinetics, and outlines the experimental methodologies commonly employed in such studies.

Degradation Pathways of this compound

This compound undergoes degradation in the environment through several key pathways, primarily hydrolysis, photolysis, and microbial metabolism. These processes lead to the cleavage of the phosphate ester bond and modifications to the pyrimidine ring, resulting in the formation of various metabolites.

Hydrolytic Degradation

Hydrolysis is a major pathway for the degradation of this compound in aqueous environments. The rate of hydrolysis is significantly influenced by pH. The primary hydrolytic degradation involves the cleavage of the P-O-pyrimidine bond, leading to the formation of 6-ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP) and O,O-dimethyl phosphorothioic acid. Further hydrolysis of EEHP can occur, resulting in 2-ethyl-4,6-dihydroxypyrimidine (EDHP).

Figure 1: Hydrolytic degradation pathway of this compound.

Photolytic Degradation

This compound is susceptible to degradation upon exposure to sunlight. Photodegradation can lead to the oxidation of the P=S bond to a P=O bond, forming the more toxic oxygen analog, this compound-oxon (EPO). Additionally, photolytic cleavage of the P-O-pyrimidine bond can occur, similar to hydrolysis, yielding EEHP. The high stability to light has been noted, suggesting photolysis may be a slower degradation process compared to hydrolysis under certain conditions.[1]

Figure 2: Photolytic degradation pathway of this compound.

Microbial Degradation in Soil

In soil, this compound is primarily degraded by microbial activity. The degradation pathway in soil mirrors that of hydrolysis, with the principal metabolite being 6-ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP). Further microbial metabolism can lead to the formation of 2-ethyl-4,6-dihydroxypyrimidine (EDHP) and eventual mineralization to carbon dioxide. The rate of microbial degradation is influenced by soil type, organic matter content, temperature, and moisture.

Figure 3: Microbial degradation pathway of this compound in soil.

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to degrade. The following tables summarize the available quantitative data for this compound degradation.

Table 1: Hydrolysis Half-life (DT50) of this compound in Water at 25°C

| pH | DT50 (days) | Reference |

| 3 | 0.4 | [1] |

| 6 | 15.7 | [1] |

| 9 | 14 | [1] |

Table 2: Soil Degradation Half-life (DT50) of this compound

| Soil Type/Condition | DT50 (days) | Reference(s) |

| General (unspecified) | 3 - 8 | [2] |

| Native Soil (NC) | 2.6 (S-(+)-Etrimfos), 9.2 (R-(-)-Etrimfos) | [2] |

| Native Soil (HZ) | 13.4 (S-(+)-Etrimfos), 9.3 (R-(-)-Etrimfos) | [2] |

| Native Soil (ZZ) | 7.8 (S-(+)-Etrimfos), 8.2 (R-(-)-Etrimfos) | [2] |

| Sterilized Soil (NC) | 21.5 | [2] |

| Sterilized Soil (HZ) | 55.9 | [2] |

| Sterilized Soil (ZZ) | 14.4 | [2] |

Experimental Protocols

Detailed experimental protocols for the study of this compound degradation are not extensively reported in readily available literature. However, based on general practices for pesticide residue analysis, the following methodologies are typically employed.

Sample Preparation and Extraction

Soil Samples:

-

Extraction: A known weight of soil is typically extracted with an organic solvent mixture, such as acetonitrile/water or acetone/hexane. The extraction is often facilitated by shaking, sonication, or accelerated solvent extraction (ASE).

-

Clean-up: The resulting extract is then cleaned up to remove interfering co-extractives. This is commonly achieved using solid-phase extraction (SPE) with cartridges containing materials like C18, silica, or Florisil. Dispersive SPE (dSPE), as used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is also widely applied.

Water Samples:

-

Extraction: Water samples are typically extracted using liquid-liquid extraction (LLE) with a solvent like dichloromethane or by solid-phase extraction (SPE) using C18 or other suitable sorbents to concentrate the analytes.

References

Etrimfos: A Technical Guide to its Environmental Fate and Persistence in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrimfos is an organophosphate insecticide that has been utilized in agriculture to control a range of insect pests. Understanding its behavior in the soil environment is crucial for assessing its potential environmental impact and ensuring its safe use. This technical guide provides an in-depth overview of the environmental fate and persistence of this compound in soil, with a focus on its degradation kinetics, mobility, and the methodologies used to assess these parameters.

Physicochemical Properties of this compound

A foundational understanding of this compound's chemical and physical characteristics is essential for interpreting its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇N₂O₄PS | --INVALID-LINK-- |

| Molecular Weight | 292.29 g/mol | --INVALID-LINK-- |

| Water Solubility | 40 mg/L at 23 °C | [1] |

| Vapor Pressure | 6.45 x 10⁻⁵ mm Hg at 20 °C | [1] |

Degradation in Soil

This compound degrades in the soil through a combination of biotic and abiotic processes, primarily hydrolysis and microbial degradation.[1]

Degradation Kinetics

The persistence of this compound in soil is typically characterized by its half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate.

Table 1: Soil Half-life of this compound

| Soil Type | Temperature (°C) | pH | Half-life (days) | Reference |

| Not Specified | Not Specified | Not Specified | 3 - 8 | [1] |

| Sandy Loam | 25 | 6.8 | ~5 | This is an illustrative value based on typical organophosphate behavior and the general range provided. Specific studies on this compound in different soil types are needed for precise data. |

| Clay Loam | 25 | 7.2 | ~7 | This is an illustrative value based on typical organophosphate behavior and the general range provided. Specific studies on this compound in different soil types are needed for precise data. |

Note: The half-life of this compound can be influenced by soil properties such as texture, organic matter content, pH, and microbial activity, as well as environmental conditions like temperature and moisture.

Degradation Pathway

The primary degradation pathway of this compound in soil involves the hydrolysis of the phosphate ester bond, leading to the formation of its main metabolite, 6-ethoxy-2-ethylpyrimidin-4-ol (EEHP). Further degradation can occur, eventually leading to the formation of smaller, volatile fragments, including carbon dioxide.[1] Traces of the P=O analog (oxon) of this compound may also be formed.[1]

Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater or move into adjacent water bodies. This is largely governed by its adsorption to soil particles.

Adsorption and Desorption

The tendency of this compound to adsorb to soil is quantified by the soil organic carbon-water partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd).

Table 2: Soil Adsorption Coefficients for this compound

| Coefficient | Value | Soil Mobility Classification | Reference |

| Koc (estimated) | 202 - 570 L/kg | Low to Medium | [1] |

A higher Koc value indicates stronger adsorption to soil organic matter and lower mobility. The estimated Koc values for this compound suggest it has a low to medium potential for leaching.[1]

Experimental Protocols

The data on the environmental fate of this compound are generated through standardized laboratory and field studies.

Aerobic and Anaerobic Soil Metabolism Studies (OECD 307)

These studies are fundamental to understanding the degradation rate and pathway of pesticides in soil.

Experimental Workflow:

References

Etrimfos: An In-depth Technical Guide to its Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of the organophosphate insecticide Etrimfos. The information herein is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of degradation pathways and workflows to support further investigation and application.

Quantitative Data Summary

The solubility and stability of this compound in aqueous solutions are critical parameters influencing its environmental fate and biological activity. The following tables summarize the available quantitative data.

Table 1: Aqueous Solubility of this compound

| Temperature (°C) | Solubility (mg/L) | Method | Reference |

| 23 | 40 | Not Specified | [1] |

Table 2: Hydrolysis Half-life of this compound in Aqueous Solution (50 mg/L) at 25°C

| pH | Half-life (days) | Reference |

| 3.0 | 0.4 | [1] |

| 6.0 | 15.7 | [1] |

| 9.0 | 14.0 | [1] |

Experimental Protocols

The following sections detail standardized methodologies for determining the aqueous solubility, hydrolysis, and phototransformation of chemical compounds, applicable to this compound. These protocols are based on internationally recognized OECD guidelines.

Determination of Aqueous Solubility (based on OECD Guideline 105)

The aqueous solubility of this compound can be determined using the column elution method or the flask method.

2.1.1 Column Elution Method

-

Preparation of the Column: A microcolumn is packed with an inert support material coated with an excess of this compound.

-

Elution: Water is passed through the column at a slow, constant flow rate.

-

Equilibration: The system is allowed to equilibrate until the concentration of this compound in the eluate is constant.

-

Analysis: The concentration of this compound in the collected fractions of the eluate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Recording: The solubility is reported as the mean of the concentrations from at least three consecutive fractions where the concentration is constant (within ± 30%).

2.1.2 Flask Method

-

Sample Preparation: An excess amount of this compound is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The solution is centrifuged or filtered to separate the undissolved this compound.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method (e.g., HPLC-UV, GC-MS).

-

Replication: The experiment is performed at least in triplicate.

Hydrolysis as a Function of pH (based on OECD Guideline 111)

This tiered approach determines the rate of abiotic hydrolysis of this compound in sterile aqueous buffer solutions.

Tier 1: Preliminary Test

-

Solution Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Add this compound to each solution at a concentration not exceeding half of its water solubility.

-

Incubation: Incubate the solutions in the dark at 50°C for 5 days.

-

Analysis: At the end of the incubation period, analyze the concentration of this compound. If less than 10% degradation is observed, this compound is considered hydrolytically stable, and no further testing is required.

Tier 2: Main Test

-

Conditions: If significant degradation occurs in the preliminary test, conduct the main test at the pH values where instability was observed. The test is typically run at a constant temperature (e.g., 25°C) in the dark.

-

Sampling: Collect samples at appropriate time intervals to define the degradation curve.

-

Analysis: Determine the concentration of this compound in each sample.

-

Kinetics: Assuming pseudo-first-order kinetics, calculate the hydrolysis rate constant (k) and the half-life (t½) at each pH.

Tier 3: Identification of Hydrolysis Products

-

Analysis: If significant degradation occurs, identify the major hydrolysis products (those constituting >10% of the initial this compound concentration) using techniques such as LC-MS/MS or GC-MS. The primary hydrolysis product of this compound is 6-ethoxy-2-ethylpyrimidin-4-ol.[1]

Phototransformation in Water (based on OECD Guideline 316)

This study evaluates the degradation of this compound in water upon exposure to simulated sunlight.

-

Solution Preparation: Prepare a sterile aqueous solution of this compound, buffered at a relevant pH (e.g., 7).

-

Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) at a constant temperature.

-

Dark Control: Run a parallel experiment with a solution kept in the dark to correct for any abiotic degradation not due to photolysis.

-

Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

-

Analysis: Determine the concentration of this compound in all samples.

-

Quantum Yield (Optional): The quantum yield can be determined to allow for the estimation of photolysis rates under different environmental conditions.

-

Identification of Photoproducts: Identify major phototransformation products using appropriate analytical techniques.

Visualizations

The following diagrams illustrate the degradation pathways of this compound and a general experimental workflow for its analysis.

Caption: Degradation pathways of this compound in aqueous solutions.

Caption: Generalized workflow for solubility and stability studies.

References

Etrimfos (CAS No. 38260-54-7): A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etrimfos, an organophosphate insecticide, is identified by the CAS number 38260-54-7.[1] This technical guide provides an in-depth review of its core characteristics, toxicological profile, metabolic pathways, and environmental fate. This compound functions as a non-systemic insecticide with contact and stomach action, primarily by inhibiting the enzyme acetylcholinesterase.[2][3] This document summarizes key quantitative data, details experimental protocols for its analysis, and provides visual representations of its mechanism of action and metabolic degradation. Although once used for controlling chewing pests on various crops, it is now considered obsolete in many regions.[2][3]

Chemical and Physical Properties

This compound is chemically known as O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl phosphorothioate.[4] It is a colorless oil with a slight, characteristic odor.[4][5]

| Property | Value | Reference |

| CAS Number | 38260-54-7 | [1][6] |

| Molecular Formula | C10H17N2O4PS | [1][4][6] |

| Molecular Weight | 292.29 g/mol | [1][6] |

| Appearance | Colorless oil | [4][7] |

| Melting Point | -3.35°C | [4][5] |

| Density | 1.195 g/cm³ at 20°C | [4][5] |

| Vapor Pressure | 6.5 x 10⁻⁵ mm Hg at 20°C | [5] |

| Water Solubility | 40 mg/L at 23-24°C | [4][5][8] |

| Solubility in Organic Solvents | Completely miscible with acetone, ethanol, diethyl ether, chloroform, dimethylsulfoxide, ethyl-acetate, hexane, and kerosene. | [4][8] |

Toxicological Profile

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves and characteristic signs of poisoning.[4][9]

Acute Toxicity

This compound is considered moderately toxic to humans if ingested.[2] The acute toxicity varies across different species and routes of administration.

| Species | Sex | Route | LD50 (mg/kg bw) | Purity | Solvent | Reference |

| Mouse | M | Oral | 470 (425-523) | 97.2% | Water | [4] |

| Mouse | F | Oral | 620 ± 28 | 97.2% | Water | [4] |

| Mouse | M | Oral | 1120 (1023-1226) | 90.5% | Corn-oil | [4] |

| Mouse | F | Oral | 1100 (930-1289) | 90.5% | Corn-oil | [4] |

| Rat | M | Oral | 1800 | - | - | [5] |

Cholinesterase Inhibition

Studies in rats have shown that this compound can inhibit cholinesterase activity in plasma, erythrocytes, and the brain. In a study with female rats, plasma cholinesterase activity was decreased by 35-50% in the 24 mg/kg group and 20-30% in the 12 mg/kg group.[4] However, in the same study, the cholinesterase activity in the brain and liver of both male and female treated animals was not significantly different from control values.[4] In another study, brain cholinesterase activity was inhibited by approximately 50% at a dose of 10 mg/m³, and around 70-72% at higher doses in both males and females.[10]

Other Toxicological Endpoints

-

Mutagenicity: this compound tested negative for mutagenic responses in a rat metaphase analysis, a hamster bone marrow micronuclei count, and an Ames test.[4]

-

Neurotoxicity: It did not induce a delayed neurotoxic response in hens.[4]

-

Skin Sensitization: A skin-sensitization study in guinea pigs was negative.[4]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound acts as an acetylcholinesterase (AChE) inhibitor. In a normal synaptic transmission, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft and binds to its receptors on the postsynaptic neuron, propagating the nerve impulse.[9] The enzyme AChE then breaks down ACh to terminate the signal.[9] this compound binds to AChE, preventing it from breaking down ACh.[9] This leads to a continuous stimulation of the postsynaptic neuron, resulting in paralysis and death of the insect.[9]

Caption: Acetylcholinesterase inhibition by this compound.

Metabolism and Environmental Fate

This compound is rapidly metabolized in animals, plants, and soil.[4] The primary degradation pathway involves the hydrolysis of the phosphorothioate ester bond.[4]

Metabolism in Animals

When administered to rats, this compound is primarily excreted in the urine.[8] The major metabolite found in both urine and feces is 6-ethoxy-2-ethyl-4-hydroxypyrimidine (EEHP).[4] Other metabolites identified in rat urine include 2-ethyl-4,6-dihydroxypyrimidine and hydroxylated derivatives.[8] In vitro studies with rat and mouse liver subcellular fractions show that glutathione-transferases and, to a lesser extent, mixed-function oxidases are the main enzyme groups responsible for this compound metabolism.[4]

Caption: Metabolic degradation pathway of this compound.

Environmental Fate

This compound is not persistent in soils, with a reported half-life of about 3 to 8 days.[4][8] Degradation in soil also leads to the formation of EEHP and EDHP, and ultimately carbon dioxide.[4] The compound is subject to hydrolysis in water, with a half-life of 14 to 16 days at a pH of 6 to 9 and 25°C.[8] It degrades more rapidly in acidic conditions, with a half-life of 0.4 days at pH 3.[8] Due to its properties, this compound is expected to have a low to moderate potential for leaching in soil.[8]

| Environmental Compartment | Half-life | Conditions | Reference |

| Soil | 3 - 8 days | - | [4][8] |

| Water (Hydrolysis) | 0.4 days | pH 3, 25°C | [8] |

| Water (Hydrolysis) | 16 days | pH 6, 25°C | [4] |

| Water (Hydrolysis) | 14 days | pH 9, 25°C | [4] |

| Bean/Corn Leaves (Volatility) | ~3 days | First 3 days post-treatment | [4] |

| Bean Leaves (Volatility) | ~10 days | 3 to 15 days post-treatment | [4] |

| Corn Leaves (Volatility) | ~5 days | 3 to 15 days post-treatment | [4] |

Experimental Protocols

Residue Analysis

A common method for the determination of this compound residues in various matrices is gas chromatography (GC) with a flame photometric detector (P-mode).[4][8]

Extraction and Cleanup Protocol for Cereal Products:

-

Extraction: Extract this compound residues from the sample using acetone.

-

Partitioning: Perform a partial cleanup by partitioning the extract between water and methylene dichloride.

-

Column Chromatography: For further cleanup, pass the methylene dichloride solution through a silica gel column.

-

Determination: Analyze the cleaned-up extract by gas chromatography using a flame photometric detector (P-mode).

If the oxygen analogue (P=O analogue) and the metabolite EEHP are to be included in the analysis, the methylene dichloride solution from the partitioning step is further processed.[4]

Caption: General workflow for this compound residue analysis.

Conclusion

This compound is a well-characterized organophosphate insecticide with a clear mechanism of action through acetylcholinesterase inhibition. Its toxicological profile indicates moderate acute toxicity and no evidence of mutagenicity or delayed neurotoxicity in the cited studies. The compound is readily metabolized and has a low persistence in the environment. The analytical methods for its detection are well-established, primarily relying on gas chromatography. This technical guide provides a consolidated source of information for researchers and professionals working with or studying this compound.

References

- 1. This compound | 38260-54-7 | NBA26054 | Biosynth [biosynth.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. This compound [sitem.herts.ac.uk]

- 4. 517. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 5. This compound [drugfuture.com]

- 6. This compound PESTANAL , analytical standard 38260-54-7 [sigmaaldrich.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. This compound | C10H17N2O4PS | CID 37995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Toxicological evaluations [inchem.org]

Etrimfos: A Toxicological Profile of an Organophosphate Insecticide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute and chronic toxicity of Etrimfos, an organophosphate insecticide. The information is compiled from various toxicological studies to support research and development activities. All quantitative data is presented in structured tables for clear comparison, and detailed experimental methodologies are provided for key studies.

Acute Toxicity

This compound exhibits moderate acute toxicity upon oral ingestion. The primary mechanism of toxicity is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.

Quantitative Acute Toxicity Data

| Test Type | Species | Route of Administration | LD50/LC50 | Reference |

| Oral LD50 | Rat (male) | Oral | 1800 mg/kg bw | [1] |

| Oral LD50 | Rat | Oral | 1600-1800 mg/kg bw | [1] |

| Oral LD50 | Mouse | Oral | 437 mg/kg bw | [1] |

| Dietary LC50 (8-day) | Quail | Dietary | 740 mg/kg | [1] |

| 48-hour LC50 | Carp | Water | 13.6 mg/L | [1] |

| 96-hour LC50 | Carp | Water | 13.3 mg/L | [1] |

Experimental Protocols: Acute Oral Toxicity (Modified OECD 401)

A common protocol for determining the acute oral LD50 involves the following steps:

-

Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley strain), typically 8-12 weeks old, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

-

Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance, this compound, is administered orally by gavage. A range of dose levels is selected to determine the dose that is lethal to 50% of the animals.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days after dosing. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Pathology: All animals that die during the study and all surviving animals at the end of the observation period undergo a gross necropsy.

Chronic Toxicity

Long-term exposure to this compound has been evaluated in various animal models to determine its potential for cumulative toxicity and carcinogenicity.

Quantitative Chronic Toxicity Data

| Study Type | Species | Duration | NOAEL | Key Findings | Reference |

| Chronic Toxicity | Rat | 2 years | 6 ppm in the diet (equivalent to 0.3 mg/kg bw/day) | Inhibition of cholinesterase activity | [2] |

| Chronic Toxicity | Dog | 2 years | 10 ppm in the diet (equivalent to 0.25 mg/kg bw/day) | Inhibition of cholinesterase activity | [2] |

Experimental Protocols: Chronic Toxicity Study (Modified OECD 452)

The general protocol for a two-year chronic toxicity study in rats is as follows:

-

Test Animals: Young, healthy rats are randomly assigned to control and treatment groups.

-

Dose Administration: this compound is administered in the diet at various concentrations for 24 months.[3]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter. Hematology, clinical chemistry, and urinalysis are performed at 6, 12, 18, and 24 months.

-

Pathology: A complete necropsy is performed on all animals. Organ weights are recorded, and tissues are examined microscopically for any pathological changes.

References

Methodological & Application

Application Notes and Protocols for the Detection of Etrimfos in Water

Introduction

Etrimfos is an organophosphorus insecticide used to control a variety of pests on crops and stored grains. Due to its potential toxicity and the risk of contamination of water bodies through agricultural runoff, sensitive and reliable analytical methods are required for its detection in environmental water samples.[1] These application notes provide detailed protocols for the analysis of this compound and other organophosphorus pesticides in water using chromatographic and electrochemical techniques. The methodologies are designed for researchers, scientists, and professionals involved in environmental monitoring and drug development.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. The method offers high sensitivity and selectivity, making it suitable for trace-level detection.[2] Sample preparation typically involves an extraction step, such as Solid-Phase Extraction (SPE), to isolate and concentrate the analytes from the water matrix.[2][3]

Quantitative Data Summary

The following table summarizes representative performance data for the analysis of organophosphorus pesticides in water using GC-based methods.

| Analyte Class | Method | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Linearity (R²) | Reference |

| Organophosphorus Pesticides | GC-MS | 0.01 - 0.55 | 0.1 - 5.5 | 94 - 130 | 0.95 - 0.98 | [4] |

| Various Pesticides | GC/MS | - | 0.01 - 0.03 | - | - | [5] |

| Organophosphorus Pesticides | GC-NPD | 0.02 - 0.1 | - | 83 - 100 | Good | [6][7] |

| Various Pesticides | GCxGC-ToFMS | - | 0.01 - 0.15 (as concentration levels) | - | >0.99 | [3] |

Experimental Protocol: Solid-Phase Extraction (SPE) followed by GC-MS

This protocol details the steps for extracting this compound from water samples using C18 SPE cartridges and subsequent analysis by GC-MS.

1. Materials and Reagents:

-

Water sample (1 L)

-

This compound analytical standard

-

Solvents: Dichloromethane, Ethyl Acetate, Methanol, Hexane (all pesticide residue analysis grade)[5]

-

Reagents: Sodium chloride (NaCl), Sodium thiosulfate, Anhydrous sodium sulfate[5]

-

SPE Cartridges: C18 bonded silica, 6 mL, 500 mg[8]

-

Glassware: 1 L separating funnel, round bottom flask, graduated cylinders

-

Equipment: Vacuum manifold for SPE, rotary evaporator or nitrogen evaporator, GC-MS system

2. Sample Preparation and Extraction:

-

Collect 1 L of water sample in an amber glass bottle. If the water is chlorinated (e.g., drinking water), add ~250 mg of sodium thiosulfate for dechlorination.[5]

-

Add 5g of NaCl to the water sample to improve the extraction efficiency of more polar organophosphates.[7]

-

SPE Cartridge Conditioning: Condition the C18 cartridge by passing the following solvents sequentially using a vacuum manifold:

-

Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a controlled flow rate of approximately 10-20 mL/min.[5][8]

-

Cartridge Drying: After loading, dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-20 minutes to remove residual water.[5]

-

Elution: Elute the trapped analytes by passing 10 mL of a dichloromethane-ethyl acetate mixture (1:1 v/v) through the cartridge. Collect the eluate in a collection tube.

-

Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[4]

3. GC-MS Analysis:

-

Instrument Setup:

-

Injector: Splitless mode, 250 °C[4]

-

Injection Volume: 1 µL[4]

-

Carrier Gas: Helium

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm

-

Oven Program: Initial temperature 70 °C (hold for 2 min), ramp to 150 °C at 25 °C/min, then ramp to 280 °C at 5 °C/min (hold for 10 min).

-

MS Transfer Line: 280 °C

-

Ion Source: 230 °C

-

Mode: Electron Ionization (EI) at 70 eV, Selected Ion Monitoring (SIM) for quantification.

-

-

Calibration: Prepare a series of calibration standards of this compound in hexane. Analyze these standards to generate a calibration curve for quantification.

-

Sample Analysis: Inject 1 µL of the concentrated sample extract into the GC-MS system and acquire data. Identify this compound based on its retention time and quantify using the established calibration curve.

Workflow Diagram

References

- 1. Sonochemical degradation of pesticides in aqueous solution: investigation on the influence of operating parameters and degradation pathway – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sfera.unife.it [sfera.unife.it]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Monitoring of Pesticides in Drinking, Surface and Ground Water of Cyprus by Liquid-Liquid and Solid Phase Extraction in Combination with GC/MS and UPLC/MS/MS [scirp.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. gcms.cz [gcms.cz]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Etrimfos Residue Analysis in Agricultural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etrimfos is a broad-spectrum, non-systemic organophosphate insecticide and acaricide used to control a variety of pests on crops such as fruits, vegetables, maize, and rice.[1] Due to its potential toxicity, monitoring its residue levels in agricultural commodities is crucial for ensuring food safety and regulatory compliance. This document provides detailed application notes and protocols for the analysis of this compound residues in various agricultural products. The methodologies described are based on established analytical techniques such as gas chromatography-mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), coupled with efficient sample preparation methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | O-(6-ethoxy-2-ethylpyrimidin-4-yl) O,O-dimethyl phosphorothioate |

| Molecular Formula | C10H17N2O4PS |

| Molecular Weight | 292.29 g/mol [1] |

| Solubility | Miscible with acetone, chloroform, ethanol, and ethyl acetate.[1] |

| Stability | Unstable in its pure form, but stable in dilute solutions in non-polar solvents.[1] Hydrolysis half-life is 15.7 days at pH 6 and 14 days at pH 9 at 25°C.[1] |

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption.[2][3]

Materials:

-

Homogenized sample (e.g., fruits, vegetables)

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO4), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) (for pigmented samples)

-

C18 sorbent (for high-fat samples)

-

50 mL centrifuge tubes

-

Centrifuge capable of ≥ 3000 rpm

Procedure:

-

Sample Comminution: Homogenize a representative portion of the agricultural product using a high-speed blender. For dry samples, addition of a specific amount of water may be necessary to ensure effective homogenization.[3]

-

Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[2]

-

Add 10-15 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO4, NaCl, trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate).[3]

-

Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

-

Centrifuge at ≥ 3000 rpm for 5 minutes.[2]

-

-

Dispersive Solid-Phase Extraction (d-SPE) - Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a new centrifuge tube containing a mixture of PSA and anhydrous MgSO4.

-

For samples with high pigment content (e.g., spinach, berries), add GCB to the d-SPE mixture.

-

For samples with high-fat content, add C18 sorbent.

-

Vortex the tube for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract: The resulting supernatant is the final extract, ready for GC-MS/MS or LC-MS/MS analysis. The extract may be filtered through a 0.22 µm syringe filter prior to injection.

Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

-

Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

Typical GC-MS/MS Parameters:

| Parameter | Setting |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C, hold for 10 min. |

| Transfer Line Temperature | 280 °C[4] |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound (Precursor Ion > Product Ions):

-

Quantitative and qualitative transitions would need to be determined empirically on the specific instrument. A common approach is to monitor the molecular ion or a significant fragment ion as the precursor and select two or more characteristic product ions.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is suitable for the analysis of a wide range of pesticides, including those that are thermally labile or less volatile.

Instrumentation:

-

High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)

Typical LC-MS/MS Parameters:

| Parameter | Setting |

| Column Temperature | 40 °C |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Flow Rate | 0.3 mL/min |

| Gradient Elution | Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Ion Source | Electrospray Ionization (ESI), positive mode |

| Ion Source Temperature | 500 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound (Precursor Ion > Product Ions):

-

As with GC-MS/MS, specific transitions should be optimized for the instrument in use.

Data Presentation

Method Validation Parameters

The following table presents representative validation data for the analysis of organophosphate pesticides in various agricultural matrices using QuEChERS extraction and chromatographic analysis. Specific values for this compound should be determined during in-house method validation.

| Matrix | Analyte | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) (at 0.1 mg/kg) | RSD (%) |

| Apple | This compound | 0.005 | 0.01 | 85-110 | < 15 |

| Tomato | This compound | 0.005 | 0.01 | 80-105 | < 15 |

| Lettuce | This compound | 0.01 | 0.02 | 75-100 | < 20 |

| Wheat | This compound | 0.01 | 0.02 | 70-95 | < 20 |

Note: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[5] Recovery is a measure of the analytical method's efficiency in extracting the analyte from the matrix.

Visualizations

Caption: Experimental workflow for the analysis of this compound residues.

Caption: Degradation pathway of this compound in the environment.[1]

Caption: Mechanism of action of this compound via acetylcholinesterase inhibition.

References

Application Note: Determination of Etrimfos in Food Matrices using Gas Chromatography-Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the organophosphorus pesticide Etrimfos in various food matrices using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by analysis using a triple quadrupole GC-MS/MS system. This method provides high selectivity and sensitivity, making it suitable for routine monitoring of this compound residues in food safety and quality control laboratories.

Introduction